Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro-
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Overview
Description
Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro- is a heterocyclic aromatic organic compound. It features a pyridine ring substituted with a 2-(3,5-dimethoxyphenyl)-4-oxazolyl group and a fluorine atom at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro- typically involves multi-step organic reactions. One common method starts with the preparation of the 3,5-dimethoxybenzaldehyde, which is then reacted with 2-amino-2-(3,5-dimethoxyphenyl)acetonitrile to form the oxazole ring. The resulting intermediate is then subjected to fluorination at the 5-position of the pyridine ring using a suitable fluorinating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-: Lacks the fluorine substitution.
Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-thiazolyl]-: Contains a thiazole ring instead of an oxazole ring.
Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-imidazolyl]-: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro- is unique due to the presence of both the oxazole ring and the fluorine atom, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for pharmaceutical research .
Properties
CAS No. |
502422-43-7 |
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Molecular Formula |
C16H13FN2O3 |
Molecular Weight |
300.28 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenyl)-4-(5-fluoropyridin-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C16H13FN2O3/c1-20-12-5-10(6-13(7-12)21-2)16-19-15(9-22-16)14-4-3-11(17)8-18-14/h3-9H,1-2H3 |
InChI Key |
IUSLSOMMUPIHNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=CO2)C3=NC=C(C=C3)F)OC |
Origin of Product |
United States |
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